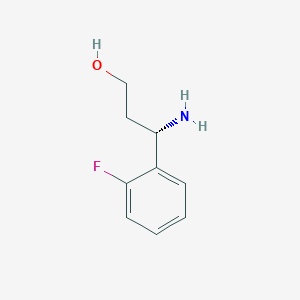
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol is a chiral compound with a specific stereochemistry at the third carbon atom. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-fluorophenyl)propan-1-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
- (3S)-3-amino-3-(2-bromophenyl)propan-1-ol
- (3S)-3-amino-3-(2-methylphenyl)propan-1-ol
Uniqueness
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
Clave InChI |
KPRDDNOUZSPGDK-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](CCO)N)F |
SMILES canónico |
C1=CC=C(C(=C1)C(CCO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
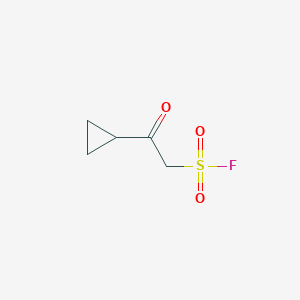

![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
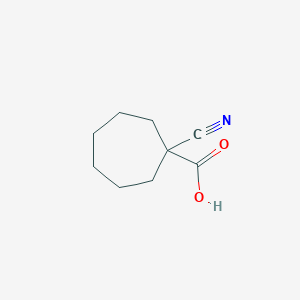

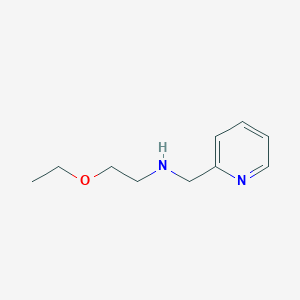
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
![4-[(Difluoromethyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B13302035.png)
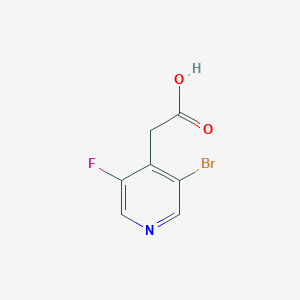
amine](/img/structure/B13302043.png)
![4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13302048.png)
